Brimonidine free base (CAS 59803-98-4) is the API of choice for sustained-release ocular implants and PLGA nanoparticle formulations. Unlike the tartrate salt, its lipophilic nature ensures high encapsulation efficiency and prevents burst release. With 1000-fold α2/α1 selectivity, it avoids the cardiovascular risks of earlier agonists. Applications: • Retinal neuroprotection (optic nerve crush) • IOP reduction models • Rosacea vasoconstriction research. In stock for global shipping.
Brimonidine (CAS 59803-98-4) is a third-generation, highly selective alpha-2 adrenergic receptor agonist widely utilized as a benchmark active pharmaceutical ingredient (API) in ophthalmic and dermatological research. Functioning primarily by decreasing aqueous humor production and increasing uveoscleral outflow, it is a core compound for intraocular pressure (IOP) reduction and retinal neuroprotection models. As a free base, brimonidine exhibits high lipophilicity and negligible aqueous solubility, a critical baseline physical property that dictates its selection over its corresponding tartrate salt in specialized formulation workflows, particularly those involving hydrophobic matrices, nanocarriers, or emulsion-based encapsulation[1].
α₂-adrenoceptor agonist for IOP regulation and uveoscleral outflow research
Receptor subtype profiling: defined interaction with α₂A, α₂B, α₂C subtypes
Oxidative stability profile supports chronic ocular administration in research models
Generic substitution of brimonidine with earlier-generation alpha-2 agonists, such as clonidine or apraclonidine, compromises target specificity; these alternatives lack sufficient alpha-2 over alpha-1 selectivity, leading to off-target mydriasis, conjunctival blanching, and systemic cardiopulmonary risks in in vivo models[1]. Furthermore, substituting brimonidine free base with brimonidine tartrate in advanced drug delivery research (e.g., PLGA nanoparticles or sustained-release implants) routinely fails. The tartrate salt's high aqueous solubility (34 mg/mL) causes rapid partitioning into the aqueous phase during emulsion-based manufacturing, resulting in poor encapsulation efficiency and unacceptable burst-release kinetics, whereas the lipophilic free base ensures high retention in the organic phase for controlled-release applications [2].
α₂-agonist selectivity profiles are not interchangeable; apraclonidine and clonidine exhibit lower α₂/α₁ selectivity ratios, which may alter receptor activation patterns in model systems.
Apraclonidine is oxidatively labile and forms hapten-protein conjugates, differing from brimonidine in chronic ocular-surface endpoint studies.
Reported IOP endpoint equivalence to timolol, dorzolamide, or latanoprost is comparator-specific; direct substitution requires model-context validation.
In comparative pharmacological assays, brimonidine demonstrates a 1000-fold greater selectivity for alpha-2 over alpha-1 adrenergic receptors. This selectivity profile is quantitatively superior to legacy in-class substitutes, being 7 to 12 times more alpha-2 selective than clonidine and 23 to 32 times more selective than apraclonidine [1]. This extreme selectivity prevents the alpha-1 mediated mydriasis and vasoconstriction-related blanching commonly observed with apraclonidine.
| Evidence Dimension | Alpha-2 vs. Alpha-1 receptor selectivity ratio |
| Target Compound Data | 1000-fold alpha-2 selectivity (23-32x greater than apraclonidine) |
| Comparator Or Baseline | Apraclonidine and Clonidine (significantly lower alpha-2 specificity) |
| Quantified Difference | 23- to 32-fold higher selectivity vs. apraclonidine; 7-12x vs. clonidine |
| Conditions | In vitro pharmacological receptor binding assays |
Procuring brimonidine is essential for studies requiring isolated alpha-2 pathway activation without confounding alpha-1 mediated ocular or cardiovascular side effects.
Supports α₂ pathway selectivity interpretation in receptor studies.
In vitro binding assays; preclinical evaluation.
The free base form of brimonidine (CAS 59803-98-4) is highly lipophilic with negligible water solubility, contrasting sharply with brimonidine tartrate, which possesses an aqueous solubility of 34 mg/mL at pH 6.5 [1]. During the preparation of biodegradable nanoparticle formulations via emulsion techniques, the tartrate salt partitions heavily into the aqueous phase, leading to significant drug loss. Conversely, brimonidine free base remains preferentially in the organic phase, maximizing encapsulation efficiency and enabling sustained, zero-order release profiles without initial burst effects[2].
| Evidence Dimension | Aqueous solubility and formulation phase partitioning |
| Target Compound Data | Negligible water solubility; high organic phase retention |
| Comparator Or Baseline | Brimonidine tartrate (34 mg/mL water solubility) |
| Quantified Difference | Near-total organic phase retention for free base vs. high aqueous loss for the tartrate salt |
| Conditions | Emulsification step in nanoparticle/implant formulation |
Buyers developing sustained-release implants or nanocarriers must procure the free base to achieve viable encapsulation yields and controlled release kinetics.
Chemical-stability context for chronic ocular model endpoints.
In vitro chemical reactivity assays.
In human fluorophotometric and tonometric studies, brimonidine effectively suppresses aqueous humor flow by 44% to 48%, resulting in an intraocular pressure (IOP) reduction of 19% to 22%[1]. While apraclonidine achieves a similar IOP reduction (20% to 23%), it only suppresses aqueous flow by 39% to 44% and induces unwanted increases in pupil diameter and interpalpebral fissure width [1]. Brimonidine achieves this superior flow suppression without altering pupil size.
| Evidence Dimension | Aqueous humor flow suppression |
| Target Compound Data | 44% to 48% suppression |
| Comparator Or Baseline | Apraclonidine (39% to 44% suppression) |
| Quantified Difference | Up to 5% greater upper-bound flow suppression without mydriatic side effects |
| Conditions | Topically applied clinical tonometry and fluorophotometry |
Validates brimonidine as the superior procurement choice for maximizing aqueous flow suppression while maintaining a strict non-mydriatic baseline in ocular models.
Reported IOP endpoint profile in glaucoma model studies.
3–12 month trials; open-angle glaucoma/OHT.
Equivalent IOP endpoint context to dorzolamide.
6-week crossover trial.
Reported comparator endpoint context; higher responder rate in treatment-naive trial.
3-month randomized trial; 127 patients.
Directly downstream of its negligible aqueous solubility, brimonidine free base is the required starting material for formulating PLGA nanoparticles, dendrimer hydrogels, and biodegradable intraocular implants. Its lipophilicity ensures high encapsulation efficiency during emulsion-based manufacturing, preventing the drug loss and burst-release kinetics typical of the tartrate salt [1].
Utilizing its 1000-fold selectivity for alpha-2 over alpha-1 receptors, brimonidine is procured for topical formulations targeting facial erythema (rosacea). It provides potent, rapid vasoconstriction of superficial cutaneous arterioles without triggering the broader systemic cardiovascular effects or blanching associated with less selective agents like clonidine or apraclonidine [2].
Because brimonidine achieves high posterior segment bioavailability and isolated alpha-2 activation, it is utilized as a primary benchmark in optic nerve crush and ischemia models. It allows researchers to quantify retinal ganglion cell survival pathways independently of its IOP-lowering effects, a mechanism not effectively replicated by non-selective beta-blockers like timolol[3].
Acute Toxic